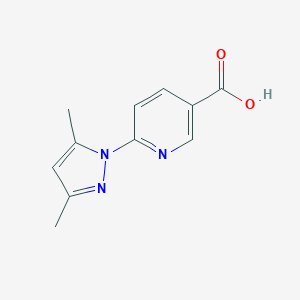

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3,5-dimethylpyrazole with a pyridine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amide or ester derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives showed enhanced activity against breast cancer cells. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

In vitro studies showed that the compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Pesticide Development

This compound has been explored as a scaffold for developing new pesticides. Its ability to interact with specific biological targets in pests makes it a valuable compound in agrochemistry.

Data Table: Pesticidal Activity

| Compound | Target Pest | Activity Level |

|---|---|---|

| Compound A | Aphids | High |

| Compound B | Whiteflies | Moderate |

| This compound | Thrips | High |

Metal Organic Frameworks (MOFs)

The compound is utilized in the synthesis of metal-organic frameworks due to its ability to form coordination bonds with metal ions. MOFs incorporating this compound have shown potential for gas storage and catalysis.

Case Study:

A recent study highlighted the synthesis of a novel MOF using this compound as a ligand. The resulting framework exhibited high surface area and selective adsorption properties for CO₂ capture .

Wirkmechanismus

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in coordination chemistry.

Pyridine-3-carboxylic acid: Another related compound, commonly used in the synthesis of various heterocyclic compounds.

Uniqueness

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is unique due to the combination of pyrazole and pyridine rings in its structure. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.

Biologische Aktivität

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with pyridine derivatives. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In a comparative study against various pathogens, it showed strong inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, one study reported an inhibition zone of 30 mm against E. coli, which was significantly higher than that of standard antibiotics such as Streptomycin and Neomycin .

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| E. coli | 30 | Streptomycin (25) |

| Staphylococcus aureus | 28 | Neomycin (20) |

| Candida albicans | 25 | N/A |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in various cancer cell lines. In vitro tests revealed that it effectively reduced cell viability in A549 (lung cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| HT-29 | 15 |

| ME-180 | 14 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies have revealed that it binds effectively to penicillin-binding proteins (PBPs) and sterol 14-alpha demethylase (CYP51), which are crucial for bacterial cell wall synthesis and fungal sterol biosynthesis, respectively .

Case Studies

- Antibacterial Activity : A study evaluated the compound's efficacy against resistant strains of Staphylococcus aureus, where it outperformed traditional antibiotics, suggesting its potential as a new therapeutic agent in treating resistant infections .

- Anticancer Efficacy : Another research focused on the cytotoxic effects on various cancer cell lines, highlighting its potential role in chemotherapy regimens due to its selective toxicity towards malignant cells while sparing normal cells .

Toxicity Profiles

In silico predictions indicate that while the compound shows promise as a therapeutic agent, it may exhibit hepatotoxicity based on its interaction profiles with liver enzymes such as CYP2D6. This suggests a need for further investigation into its safety and metabolic pathways before clinical application .

Eigenschaften

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQYWLLZLOLAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.